molecular formula C15H26O2 B3049626 14-Pentadecynoic acid CAS No. 212913-84-3

14-Pentadecynoic acid

Cat. No.: B3049626
CAS No.: 212913-84-3
M. Wt: 238.37 g/mol
InChI Key: XQWIFIPUVVRXNJ-UHFFFAOYSA-N
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Description

14-Pentadecynoic acid is a long-chain fatty acid with the molecular formula C15H26O2 This compound is characterized by the presence of a triple bond (alkyne) at the terminal carbon of its aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Pentadecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. Another method includes the oxidative cleavage of longer-chain fatty acids followed by alkyne formation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. This includes the use of catalysts and controlled reaction environments to ensure high yield and purity. The process often requires stringent conditions to maintain the integrity of the alkyne functional group.

Chemical Reactions Analysis

Types of Reactions: 14-Pentadecynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.

    Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Bases like sodium amide (NaNH2) are used to deprotonate the alkyne, making it more reactive towards electrophiles.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted alkynes depending on the electrophile used.

Scientific Research Applications

14-Pentadecynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its role in lipid metabolism and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of surfactants, lubricants, and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 14-Pentadecynoic acid involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including lipid metabolism and signal transduction.

Comparison with Similar Compounds

    14-Pentadecenoic acid: A similar compound with a double bond (alkene) instead of a triple bond.

    Pentadecanoic acid: A saturated fatty acid with no double or triple bonds.

Comparison: 14-Pentadecynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable for specific synthetic applications and research studies where the alkyne functionality is required.

Properties

IUPAC Name

pentadec-14-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h1H,3-14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWIFIPUVVRXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415585
Record name 14-Pentadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212913-84-3
Record name 14-Pentadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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